molecular formula C32H62FeP2 B8340175 MFCD08543435

MFCD08543435

Cat. No.: B8340175
M. Wt: 564.6 g/mol
InChI Key: QBLAUUUZOSXQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine is a chiral phosphine ligand that is widely used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of chiral molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine typically involves the reaction of a ferrocene derivative with a phosphine reagent. One common method involves the reaction of ®-1-(ferrocenyl)ethanol with (S)-2-(dicyclohexylphosphino)ethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.

    Coordination: The compound can coordinate with metal centers to form metal-phosphine complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and various metal salts for coordination reactions. The reactions are typically carried out under inert conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphine derivatives, and metal-phosphine complexes, which are often used as catalysts in various chemical transformations.

Scientific Research Applications

®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in asymmetric catalysis to synthesize chiral molecules with high enantioselectivity.

    Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: It is employed in the synthesis of chiral drugs and pharmaceuticals.

    Industry: The compound is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which ®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine exerts its effects involves the coordination of the phosphine ligand to a metal center. This coordination activates the metal center, allowing it to catalyze various chemical reactions. The chiral nature of the ligand induces enantioselectivity in the catalytic process, leading to the formation of chiral products.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyli-tert-butylphosphine
  • ®-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyli-tert-butylphosphine
  • ®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-methylphosphine

Uniqueness

®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine is unique due to its high steric bulk and strong electron-donating properties, which enhance its ability to induce enantioselectivity in catalytic reactions. Compared to similar compounds, it often provides higher yields and better selectivity in asymmetric catalysis.

Properties

Molecular Formula

C32H62FeP2

Molecular Weight

564.6 g/mol

IUPAC Name

cyclopentane;ditert-butyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron

InChI

InChI=1S/C27H52P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h21-25H,8-20H2,1-7H3;1-5H2;

InChI Key

QBLAUUUZOSXQMB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

Origin of Product

United States

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